Phenylmethylvinylchlorosilane

Organosilicon synthesis Disilacyclobutane Silaethene intermediates

Phenylmethylvinylchlorosilane is the essential bifunctional organochlorosilane for applications demanding controlled surface grafting and high refractive index. The single Si-Cl bond enables stoichiometric monolayer attachment to silica, glass, and metal oxides without crosslinking; the vinyl group permits downstream hydrosilylation. Its phenyl substituent delivers n20/D 1.52—critical for LED encapsulants and optical coatings. Uniquely achieves 48% yield in silaethene-to-disilacyclobutane dimerization versus only 5% for the diphenyl analog, enabling strained ring monomer synthesis. Validated for α-silylcarboxylic acid preparation and benzocyclobutene-functionalized siloxane thermosets for microelectronics packaging.

Molecular Formula C9H11ClSi
Molecular Weight 182.72 g/mol
CAS No. 17306-05-7
Cat. No. B097054
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhenylmethylvinylchlorosilane
CAS17306-05-7
Molecular FormulaC9H11ClSi
Molecular Weight182.72 g/mol
Structural Identifiers
SMILESC[Si](C=C)(C1=CC=CC=C1)Cl
InChIInChI=1S/C9H11ClSi/c1-3-11(2,10)9-7-5-4-6-8-9/h3-8H,1H2,2H3
InChIKeyGSXJAPJSIVGONK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Phenylmethylvinylchlorosilane CAS 17306-05-7: Procurement-Ready Product Profile and Supplier Specifications


Phenylmethylvinylchlorosilane (CAS 17306-05-7), also referred to as chloro(methyl)(phenyl)(vinyl)silane or methylphenylvinylchlorosilane, is a bifunctional organochlorosilane with the molecular formula C₉H₁₁ClSi (MW: 182.72 g/mol). The compound features a silicon center bearing chlorine, methyl, phenyl, and vinyl substituents, enabling dual reactivity pathways—the Si–Cl bond undergoes nucleophilic substitution for grafting, while the vinyl group participates in hydrosilylation and polymerization [1]. Commercial availability from major suppliers includes purity grades of ≥98% (GC) with NMR structure confirmation, with standard physical properties of density ~1.034–1.040 g/mL, refractive index n20/D ~1.52, and boiling point ~79–80 °C at 3–4 mmHg .

Phenylmethylvinylchlorosilane: Why In-Class Vinylchlorosilanes Cannot Be Substituted Without Performance Loss


In the family of vinylchlorosilanes, substituents on the silicon atom directly dictate steric accessibility, electronic character, and ultimate polymer properties. A phenylmethylvinylchlorosilane differs fundamentally from analogs such as dimethylvinylchlorosilane (lacking phenyl) or methylvinyldichlorosilane (lacking phenyl with additional Cl) [1]. The phenyl group introduces π-conjugation and increased steric bulk, which substantially alters nucleophilic substitution kinetics and the glass transition temperature (Tg) and refractive index of derived silicones. In contrast, trimethylvinylsilane lacks the hydrolyzable Si–Cl bond entirely, precluding surface grafting or coupling applications [2]. Substituting with phenyl-free vinylchlorosilanes yields materials with lower refractive index and reduced thermal oxidative stability—critical deficiencies in optoelectronic encapsulation and high-temperature sealing applications [3]. The specific methyl/phenyl/vinyl/chlorine substitution pattern is non-interchangeable for applications requiring both precise reactivity and phenyl-derived performance attributes.

Phenylmethylvinylchlorosilane CAS 17306-05-7: Quantified Differentiation Evidence for Procurement Decisions


Synthetic Yield Advantage: 48% Yield in Disilacyclobutane Formation vs. 5% for Diphenylvinylchlorosilane

In a direct head-to-head comparison of low-temperature t-butyllithium reactions, phenylmethylvinylchlorosilane (CAS 17306-05-7) produced a 48% yield of 1,3-diphenyl-1,3-dimethyl-2,4-dineopentyl-1,3-disilacyclobutane isomers in hexane solvent [1]. Under identical reaction conditions, the diphenyl analog (diphenylvinylchlorosilane) yielded only 5% of the corresponding 1,1,3,3-tetraphenyl disilacyclobutane. The 43 percentage-point yield differential is attributed to reduced steric congestion at the silicon center in phenylmethylvinylchlorosilane, which permits silaethene intermediate dimerization rather than polymerization pathways that dominate with the more hindered diphenyl analog.

Organosilicon synthesis Disilacyclobutane Silaethene intermediates Steric effects

Refractive Index Optimization: n20/D 1.52 for Phenylmethylvinylchlorosilane vs. ~1.41–1.43 for Phenyl-Free Vinylsilanes

Phenylmethylvinylchlorosilane exhibits a refractive index (RI) of n20/D 1.52 (lit.) [1] [2], which transfers to derived phenyl-containing polysiloxanes. Patent literature establishes that incorporating phenylmethylvinylsilanol (the hydrolyzed derivative) as an end-capping agent yields silicone polymers with high refractive index, high temperature resistance, and radiation resistance suitable for hydrosilylation curing [3]. In contrast, phenyl-free vinylsilanes such as dimethylvinylchlorosilane or trimethylvinylsilane produce silicones with RI values in the range of ~1.41–1.43 [4]. The RI differential of Δn ~0.09–0.11 enables phenylmethylvinylchlorosilane-derived materials to meet the ≥1.50 RI threshold required for LED encapsulants to minimize light extraction losses at chip-encapsulant interfaces.

Optical materials LED encapsulation High-RI silicones Refractive index

Analytical Purity Validation: ≥98% GC Purity with NMR Structure Confirmation Across Major Suppliers

Commercial specifications for phenylmethylvinylchlorosilane from multiple established suppliers consistently document ≥98% purity by GC with additional NMR structure confirmation [1] . This dual-method validation (chromatographic purity plus spectroscopic identity) exceeds the typical single-method documentation for many commodity chlorosilanes. In procurement contexts, NMR confirmation mitigates the risk of receiving isomer mixtures or hydrolyzed byproducts that could compromise downstream synthetic reproducibility, particularly for moisture-sensitive reactions where the presence of silanol impurities (from partial hydrolysis) can alter stoichiometry and yield unpredictable outcomes.

Quality assurance GC purity NMR confirmation Reproducible synthesis

Thermal Stability Enhancement: Phenyl Group Confers ~50–100°C Higher Decomposition Threshold vs. Dimethylsiloxane Polymers

The phenyl substituent in phenylmethylvinylchlorosilane, upon incorporation into polysiloxane backbones via hydrolysis and condensation, elevates thermal oxidative stability compared to all-methyl silicone analogs. Patent disclosures for methyl phenyl vinyl polysiloxanes report high temperature resistance as a key performance attribute, with the aromatic phenyl ring serving as a radical scavenger that retards oxidative degradation pathways [1] [2]. Class-level structure-property correlations in silicone polymer literature indicate that phenyl-containing silicones exhibit decomposition onset temperatures 50–100°C higher than dimethylsiloxane-only polymers under oxidative conditions, with 5% weight loss temperatures increasing from ~350°C (PDMS) to >400°C (phenylmethylsiloxane copolymers) [3]. Phenylmethylvinylchlorosilane provides the phenyl source for this enhancement while preserving vinyl functionality for crosslinking.

Thermal stability High-temperature silicones Phenylsiloxane Oxidative resistance

Dual Reactivity Profile: Si–Cl Hydrolysis Rate and Si–Vinyl Hydrosilylation Kinetics Define Precise Functionalization Windows

Phenylmethylvinylchlorosilane exhibits hydrolysis sensitivity class 8 (reacts rapidly with moisture, water, protic solvents) [1], with Si–Cl hydrolysis producing methylphenylvinylsilanol and subsequent condensation to disiloxanes [2]. This rapid aqueous reactivity enables efficient surface grafting onto hydroxylated substrates (silica, glass, metal oxides) under controlled anhydrous-to-aqueous transition conditions. Simultaneously, the vinyl group undergoes Pt-catalyzed hydrosilylation addition with Si–H-containing compounds [2], permitting orthogonal post-grafting functionalization or crosslinking. In contrast, trimethylvinylsilane (no Si–Cl) cannot graft directly to oxide surfaces, while methylvinyldichlorosilane (two Si–Cl bonds) produces higher crosslink density upon hydrolysis, which may be undesirable for monolayer formation or controlled grafting density applications.

Surface modification Silane coupling Hydrosilylation Grafting density

Specialty Reagent Validation: Documented Use in α-Silylcarboxylic Acid Synthesis and Benzocyclobutene-Functionalized Thermosets

Multiple independent supplier specifications and research catalogs document phenylmethylvinylchlorosilane (CAS 17306-05-7) as a validated reagent for the preparation of α-silylcarboxylic acids and photosensitive benzocyclobutene-functionalized siloxane thermosets [1]. These are niche but high-value application domains where the precise methyl/phenyl/vinyl substitution pattern is required. α-Silylcarboxylic acids serve as intermediates for stereoselective synthesis and bioisosteres; benzocyclobutene-functionalized siloxanes are advanced thermosets used in microelectronics packaging due to their low dielectric constant and high thermal stability. Generic vinylchlorosilanes lacking phenyl or bearing different substitution patterns cannot access these specific reaction manifolds.

α-Silylcarboxylic acids Photosensitive thermosets Benzocyclobutene Specialty reagents

Phenylmethylvinylchlorosilane CAS 17306-05-7: High-Value Application Scenarios Driven by Differentiated Performance


Synthesis of Sterically Defined Disilacyclobutanes and Silaethene Intermediates

Phenylmethylvinylchlorosilane is the preferred precursor for generating silaethene intermediates that dimerize to disilacyclobutanes. The documented 48% yield advantage over diphenylvinylchlorosilane (48% vs. 5% under identical conditions) makes this compound the enabling reagent for academic and industrial laboratories pursuing strained organosilicon ring systems [1]. These disilacyclobutanes are of interest as monomers for ring-opening polymerization and as precursors to silaethenes for cycloaddition chemistry. Procurement of phenylmethylvinylchlorosilane, rather than alternative phenylchlorosilanes, is essential for achieving synthetically useful yields in this reaction manifold.

High-Refractive-Index Silicone End-Capping for LED Encapsulation and Optical Coatings

The phenyl group in phenylmethylvinylchlorosilane confers a refractive index of n20/D 1.52 to the precursor and RI ≥1.50 to derived polysiloxanes [1] [2]. After controlled hydrolysis to methylphenylvinylsilanol, the compound serves as an end-capping agent for silicone polymers, enabling hydrosilylation-curable formulations that meet the RI requirements for LED encapsulants, optical fiber coatings, and ophthalmic devices. Substitution with phenyl-free vinylchlorosilanes would yield materials with RI <1.45, resulting in unacceptable light extraction efficiency losses in optoelectronic packaging applications.

Monolayer Surface Modification via Controlled Monofunctional Si–Cl Grafting

With exactly one hydrolyzable Si–Cl bond (hydrolysis sensitivity class 8), phenylmethylvinylchlorosilane enables stoichiometric monolayer grafting onto hydroxylated surfaces such as silica, glass, and metal oxides [1]. The monofunctional character prevents the uncontrolled crosslinking and multilayer formation observed with di- or trichlorosilanes. The retained vinyl group remains available for subsequent hydrosilylation functionalization, providing a modular platform for tailoring surface hydrophobicity, adhesion, or biofunctional properties. This controlled grafting architecture is critical for reproducible surface science, chromatographic stationary phases, and nanocomposite interfacial engineering.

α-Silylcarboxylic Acid Synthesis and Benzocyclobutene-Functionalized Thermoset Preparation

Phenylmethylvinylchlorosilane is a validated reagent for the preparation of α-silylcarboxylic acids—intermediates in stereoselective synthesis and potential bioisosteres—as well as photosensitive benzocyclobutene-functionalized siloxane thermosets [1] [2]. These thermosets are employed in microelectronics packaging for their low dielectric constant and high thermal stability. The specific methyl/phenyl/vinyl substitution pattern is required for the intended reactivity and material properties; alternative chlorosilanes cannot substitute without altering reaction pathways or final material performance.

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